molecular formula C20H21IN2O2 B2561041 N-(4-iodophenyl)-4-methyl-2-(3-oxo-1H-isoindol-2-yl)pentanamide CAS No. 477889-82-0

N-(4-iodophenyl)-4-methyl-2-(3-oxo-1H-isoindol-2-yl)pentanamide

Cat. No.: B2561041
CAS No.: 477889-82-0
M. Wt: 448.304
InChI Key: ZSDRRDIBASFQBF-UHFFFAOYSA-N
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Description

N-(4-Iodophenyl)-4-methyl-2-(3-oxo-1H-isoindol-2-yl)pentanamide is a synthetic organic compound provided for research and development purposes. This compound features a pentanamide backbone substituted with a 4-iodophenyl group and a 3-oxo-1H-isoindol-2-yl moiety. The structural motif of the isoindolinone core is of significant interest in medicinal chemistry and is found in compounds investigated for various biological activities . Specifically, molecules containing similar isoindolinone structures have been explored in the context of targeted protein degradation for oncology research, such as in the development of EGFR (Epidermal Growth Factor Receptor) degraders for treating cancer metastasis . The presence of the iodine atom on the phenyl ring may offer a versatile handle for further chemical modifications, such as in cross-coupling reactions, making it a valuable intermediate for the synthesis of more complex derivatives or for use in probe development. Researchers may find this compound useful in early-stage drug discovery, chemical biology studies, and as a building block in organic synthesis. This product is intended for research applications in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(4-iodophenyl)-4-methyl-2-(3-oxo-1H-isoindol-2-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21IN2O2/c1-13(2)11-18(19(24)22-16-9-7-15(21)8-10-16)23-12-14-5-3-4-6-17(14)20(23)25/h3-10,13,18H,11-12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSDRRDIBASFQBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC1=CC=C(C=C1)I)N2CC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biological Activity

N-(4-iodophenyl)-4-methyl-2-(3-oxo-1H-isoindol-2-yl)pentanamide, also known by its CAS number 477889-82-0, is a synthetic organic compound that has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Basic Information

PropertyValue
Molecular Formula C20_{20}H21_{21}I N2_{2}O2_{2}
Molecular Weight 448.3 g/mol
Boiling Point 599.2 ± 50.0 °C (Predicted)
Density 1.539 ± 0.06 g/cm³ (Predicted)
pKa 12.93 ± 0.70 (Predicted)

Structural Characteristics

The compound features a unique structure with an iodophenyl group and a pentanamide chain attached to an isoindole moiety, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems.

Potential Mechanisms

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Receptor Modulation : It could interact with receptors, altering signal transduction pathways that regulate various physiological responses.
  • Antioxidant Activity : The presence of the isoindole structure may confer antioxidant properties, protecting cells from oxidative stress.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

Case Study: In Vitro Studies

A study demonstrated that derivatives of isoindoles showed significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the activation of apoptotic pathways through caspase activation and mitochondrial dysfunction.

Antimicrobial Activity

Another area of interest is the antimicrobial potential of this compound. Research has shown that certain isoindole derivatives possess antibacterial properties against Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Assays

In laboratory tests, this compound exhibited moderate activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds can provide insights into the unique biological activities of this compound.

Compound NameBiological Activity
2-(1,3-dioxoisoindol-2-yl)-N-(4-chlorophenyl)-3-methylbutanamideModerate anticancer effects
N-(4-bromophenyl)-4-methyl-2-(3-oxoisoindole)Antimicrobial properties

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Backbone and Substituent Analysis

The pentanamide scaffold is a common feature in several pharmacologically active compounds. Key structural analogs include:

Compound Name Substituents Key Functional Groups Biological Activity Reference
Target Compound 4-iodophenyl, 3-oxo-isoindol-2-yl Amide, isoindolone Not explicitly reported
N-(4-Methoxyphenyl)pentanamide 4-methoxyphenyl Simple amide Anthelmintic (comparable to albendazole)
N-(2-hydroxyethyl)-4-methyl-2-((4-methyl-1H-indol-3-yl)thio)pentanamide (S3969) Hydroxyethyl, methyl-indolethio Thioether, amide ENaC activation (EC₅₀ = 1.2 mM)
2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-sulfamoylphenyl)pentanamide Sulfamoylphenyl, isoindoline-dione Sulfonamide, isoindolone Antitubercular (structural lead)

Structural Insights :

  • The 4-iodophenyl group in the target compound may enhance binding affinity to hydrophobic pockets in proteins due to iodine’s large atomic radius and polarizability .
  • The 3-oxo-isoindoline moiety is structurally similar to phthalimide derivatives (e.g., 3-chloro-N-phenyl-phthalimide), which are precursors for polyimides and bioactive molecules .

Pharmacological and Physicochemical Properties

Table 1: Comparative Physicochemical Data
Compound Molecular Weight (g/mol) Molecular Formula Solubility LogP Reference
Target Compound ~479.3 (estimated) C₂₀H₂₀IN₃O₂ Likely low (hydrophobic aryl/iodo groups) ~3.5 (predicted)
N-(4-Methoxyphenyl)pentanamide 221.3 C₁₂H₁₅NO₂ Moderate (methoxy improves solubility) 2.1
S3969 378.5 C₁₈H₂₃N₃O₂S High (hydroxyethyl enhances hydrophilicity) 2.8
Sulfamoylphenyl-pentanamide (from ) 479.5 C₂₂H₂₂N₄O₅S₂ Low (sulfonamide adds polarity but bulk) 3.0

Key Observations :

  • The 4-iodophenyl group in the target compound likely reduces aqueous solubility compared to methoxy or hydroxyethyl analogs, which could limit bioavailability .

Q & A

Q. What synthetic strategies are recommended for N-(4-iodophenyl)-4-methyl-2-(3-oxo-1H-isoindol-2-yl)pentanamide, and how can reaction yields be optimized?

Answer:

  • Multicomponent Reactions (MCRs): Utilize isocyanide-based MCRs, which are effective for constructing complex amide scaffolds. For example, the Ugi reaction (Procedure A) achieved 62% yield for a structurally related pentanamide derivative via cyclization and purification by silica gel chromatography .
  • Purification: Column chromatography (cyclohexane/AcOEt gradients) is critical for isolating products with >95% purity .
  • Catalytic Optimization: Acid catalysis (e.g., TFA) or microwave-assisted synthesis can enhance reaction efficiency and reduce byproducts .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

Answer:

  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., HRMS matched within 0.1 ppm for a related pentanamide derivative ).
  • NMR Spectroscopy: Use 1H/13C NMR and 2D experiments (e.g., COSY, HSQC) to assign stereochemistry and detect impurities. For example, 13C NMR resolved carbonyl signals at δ 163.3 ppm in DMSO-d6 .
  • X-ray Crystallography: Determines absolute configuration, as demonstrated for a tubulin inhibitor with a similar amide backbone .
  • HPLC: Validate purity (>95%) using reverse-phase methods with UV detection at 254 nm .

Q. What preliminary biological assays are recommended for evaluating activity?

Answer:

  • ENaC Modulation: Use electrophysiology in Xenopus oocytes expressing human ENaC (hENaC) to measure amiloride-sensitive currents. A related pentanamide activator showed EC50 = 1.26 mM .
  • Enzyme Inhibition Assays: Screen against kinases or proteases using fluorescence-based substrates (e.g., ATP depletion assays for kinase activity) .

Advanced Research Questions

Q. How can contradictions in reported biological activities (e.g., target selectivity) be resolved?

Answer:

  • Orthogonal Assays: Compare results from electrophysiology (ENaC activation ) with cellular thermal shift assays (CETSA) to confirm target engagement .
  • Kinetic Modeling: Apply kinetic models to analyze dose-response relationships under voltage-clamp conditions, as done for ENaC enhancers in taste cell studies .
  • Mutagenesis Studies: Use CRISPR-edited cell lines to validate binding sites (e.g., ENaC subunit mutations to test enhancer specificity) .

Q. What in silico approaches are effective for mechanistic studies?

Answer:

  • Molecular Docking: Dock the compound into ENaC or isoindole-binding pockets using AutoDock Vina. A related ENaC activator showed binding near the channel’s extracellular loop .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-channel interactions .
  • QSAR Modeling: Corporate substituent effects (e.g., iodophenyl vs. trifluoromethyl groups) to predict activity cliffs .

Q. How can structure-activity relationships (SAR) guide derivative design?

Answer:

  • Core Modifications: Replace the isoindol-3-one moiety with pyridazinone or quinoline rings to assess impact on ENaC activation .
  • Substituent Effects: Compare iodophenyl (electron-withdrawing) with methoxybenzyl (electron-donating) groups on solubility and potency .

Methodological Notes

  • Contradiction Analysis: Cross-validate ENaC activation data across species (e.g., human vs. rodent models) to address species-specific responses .
  • Advanced Purification: Use preparative HPLC for isomers, as silica gel chromatography may fail to resolve stereoisomers .

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